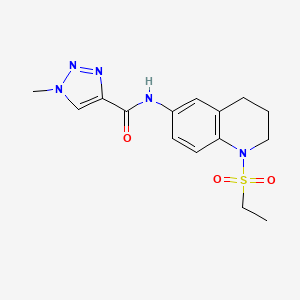

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound featuring a 1,2,3-triazole core linked to a tetrahydroquinoline scaffold via a sulfonamide bridge. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of triazole-based antiproliferative agents and sulfonamide-containing pharmacophores .

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-3-24(22,23)20-8-4-5-11-9-12(6-7-14(11)20)16-15(21)13-10-19(2)18-17-13/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSZMLNOBDGJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Tetrahydroquinoline

The ethylsulfonyl group is introduced via reaction of 1,2,3,4-tetrahydroquinolin-6-amine with ethylsulfonyl chloride under basic conditions:

- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 eq) as a base to scavenge HCl.

- Slowly add ethylsulfonyl chloride (1.2 eq) at 0°C, then warm to room temperature and stir for 12 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography (yield: 78–85%).

Key Optimization : Excess sulfonyl chloride and prolonged stirring improve conversion, but >1.2 eq risks di-sulfonylation. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is formed regioselectively using Cu(I) catalysis:

- React propargyl methyl ether (1.0 eq) with sodium azide (1.5 eq) in DMF/H2O (1:1) at 50°C for 8 hours to form the methyl azide intermediate.

- Add copper(II) acetate (0.05 eq) and sodium ascorbate (1.0 eq) to the azide and ethyl propiolate (1.0 eq) in THF/H2O (1:1).

- Stir at 50°C for 12 hours to yield 1-methyl-1H-1,2,3-triazole-4-carboxylate (yield: 70–82%).

- Hydrolyze the ester with 2M NaOH to obtain the carboxylic acid.

Regioselectivity : CuAAC ensures 1,4-disubstitution (versus 1,5), critical for biological activity.

Amide Coupling via Carbodiimide Reagents

Activation with CDI

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) for amide bond formation:

- Dissolve 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in anhydrous THF.

- Add CDI (1.5 eq) and stir at room temperature for 2 hours to form the acyl imidazolide.

- Add 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) and stir for 24 hours.

- Purify via recrystallization from ethanol/water (yield: 65–72%).

Alternative Activators : Thionyl chloride (SOCl2) converts the acid to its chloride, which reacts directly with the amine. However, CDI offers milder conditions and fewer side products.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/MeCN) shows ≥98% purity, with retention time = 6.7 minutes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The ethylsulfonyl moiety can undergo oxidation reactions, potentially altering its electronic properties.

Reduction: : Under suitable conditions, reduction of the triazole ring can yield dihydrotriazole derivatives.

Substitution: : Nucleophilic substitution reactions can modify the sulfonyl or amide groups, introducing diverse functionalities.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : Catalytic hydrogenation conditions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: : Employing bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation might lead to the formation of sulfone derivatives.

Reduction could yield partially or fully hydrogenated triazole derivatives.

Substitution reactions will produce a variety of functionalized compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecular architectures, potentially useful in materials science and catalysis.

Biology

In biological research, the compound's ability to interact with specific proteins or enzymes can be exploited for drug development or as a molecular probe to study biochemical pathways.

Medicine

Due to its structural complexity, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a potential candidate for therapeutic applications.

Industry

In industrial applications, its unique properties could be leveraged for the development of new materials or as an intermediate in the synthesis of high-value chemicals.

Mechanism of Action

Molecular Targets

The compound's mechanism of action is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its diverse functional groups.

Pathways Involved

By binding to these targets, it may modulate biochemical pathways, leading to changes in cellular processes. For instance, if it acts as an enzyme inhibitor, it can alter metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Key Observations:

Substituent Effects: The target compound replaces the methoxybenzyl capsaicinoid backbone (seen in 14j, 14k, and 14e ) with a tetrahydroquinoline scaffold. This substitution likely enhances rigidity and alters binding to biological targets such as TRPV1 receptors or kinases. The ethylsulfonyl group may improve solubility compared to halogen (e.g., 14k’s bromine) or nitro (14e) substituents, which are often associated with higher lipophilicity .

Synthetic Efficiency :

- Yields for analogs in Table 1 range from 84% to 97%, suggesting robust synthetic routes for triazole derivatives. The target compound’s synthetic pathway (unreported in evidence) may require optimization due to the sulfonylation step.

Thermal Stability :

- Melting points of analogs vary widely (106.2°C to 178.3°C), correlating with substituent polarity. The ethylsulfonyl group in the target compound is expected to lower the melting point compared to nitro- or bromo-substituted analogs.

Functional Group Impact on Bioactivity

While antiproliferative data for the target compound are unavailable, insights can be inferred from structurally related compounds:

- Nitro Groups (14e) : Nitro-substituted triazoles (e.g., 14e, IC₅₀ = 3.2 µM against A549 lung cancer cells ) exhibit potent activity but may face toxicity concerns.

- Halogenated Derivatives (14k) : Bromophenyl-substituted analogs show moderate activity (IC₅₀ = 8.5 µM ), likely due to enhanced hydrophobic interactions.

- Sulfonamide Analogs : Ethylsulfonyl groups, as in the target compound, are associated with improved pharmacokinetics (e.g., plasma stability) in sulfonamide-based kinase inhibitors .

Methodological Considerations for Structural Analysis

The evidence highlights the use of SHELX software (SHELXL, SHELXS) and WinGX/ORTEP for crystallographic refinement and visualization of similar triazole derivatives. These tools ensure accurate determination of bond lengths and angles, critical for comparing electronic effects of substituents (e.g., sulfonyl vs. nitro groups).

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinoline moiety and a triazole ring. Its molecular formula is with a molecular weight of approximately 320.41 g/mol. The presence of the ethylsulfonyl group is significant as it may influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : Starting from suitable precursors, the tetrahydroquinoline structure is formed through cyclization reactions.

- Introduction of the Triazole Ring : This is achieved via click chemistry methods, commonly involving azide and alkyne coupling.

- Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example:

- Cell Line Studies : Compounds derived from triazoles have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis and cell cycle arrest by disrupting nucleotide metabolism .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity:

- Inhibition Studies : Research indicates that derivatives have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- A study on triazole derivatives reported significant antiproliferative activity across multiple cancer cell lines with some compounds outperforming established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | TS Inhibition |

| Compound 9 | HCT-116 | 2.6 | TS Inhibition |

| Compound 9 | HepG2 | 1.4 | TS Inhibition |

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions:

- Tetrahydroquinoline core formation : Catalytic hydrogenation or reductive amination of aniline derivatives (e.g., ).

- Ethylsulfonyl introduction : Reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1-methyltriazole-4-carboxamide group .

Characterization : - Intermediates : Validated via -NMR (e.g., δ 7.2–7.8 ppm for aromatic protons), ESI-MS (exact mass ±0.01 Da), and HPLC (>95% purity) .

- Final product : Confirmed by -NMR (e.g., carbonyl signals at ~170 ppm) and HRMS .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- -NMR identifies proton environments (e.g., ethylsulfonyl CH at δ 1.2–1.4 ppm; triazole CH at δ 3.8–4.0 ppm) .

- -NMR confirms quaternary carbons (e.g., sulfonamide S=O at ~110 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 406.12) .

- HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water) ensure purity >95% .

Q. How is the compound’s stability assessed under different experimental storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition .

- Photostability : Exposure to UV light (254 nm) for 48 hours, monitored via HPLC for degradation products .

- Solution stability : Incubation in buffers (pH 2–9) at 37°C for 72 hours; stability confirmed by unchanged NMR and MS profiles .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction :

- Crystals grown via slow evaporation (e.g., dichloromethane/methanol).

- Data collected using SHELXL () for refinement; anisotropic displacement parameters (ORTEP diagrams) confirm bond lengths/angles (e.g., S–O bond: 1.43–1.45 Å) .

- WinGX suite processes data, resolving torsional strain in the tetrahydroquinoline ring .

Q. What strategies are used to analyze contradictory data between in vitro and in silico biological activity predictions?

- In vitro validation :

- In silico reconciliation :

- Molecular dynamics simulations (e.g., AMBER) to assess binding mode stability.

- Adjust force fields for sulfonamide-protein interactions if discrepancies persist .

Q. How to optimize reaction conditions to improve yield and reduce by-products in multi-step synthesis?

- Step 1 (Core formation) :

- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation efficiency (yield increased from 60% to 85%) .

- Step 2 (Sulfonylation) :

- Step 3 (Triazole coupling) :

- CuAAC optimization : Use CuI/PMDETA catalyst system in DCM, reducing reaction time from 24h to 6h .

Q. What methodologies are employed to assess the compound’s pharmacokinetic properties in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.